molecular formula C23H26ClNO B1662117 ZM39923 hydrochloride CAS No. 1021868-92-7

ZM39923 hydrochloride

Cat. No.: B1662117
CAS No.: 1021868-92-7
M. Wt: 367.9 g/mol
InChI Key: NJTUORMLOPXPBY-UHFFFAOYSA-N
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Description

3-[Benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one hydrochloride is a tertiary amine-containing naphthalenone derivative. Its structure comprises a naphthalen-2-yl ketone backbone substituted with a benzyl(isopropyl)amino group, stabilized as a hydrochloride salt. The hydrochloride salt form enhances solubility and crystallinity, critical for purification and characterization in solid-state chemistry .

Properties

IUPAC Name

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUORMLOPXPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017077
Record name ZM 39923-hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58753-54-1, 1021868-92-7
Record name ZM 39923
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM 39923-hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of γ-Halo Ketone

The primary synthetic route involves substituting a γ-halo ketone intermediate with N-benzyl-N-isopropylamine.

Step 1: Synthesis of 3-Chloro-1-(naphthalen-2-yl)propan-1-one
1-(Naphthalen-2-yl)propan-1-one is reacted with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane under reflux (40–60°C, 4–6 h). The reaction proceeds via electrophilic substitution at the γ-position, yielding 3-chloro-1-(naphthalen-2-yl)propan-1-one.

Step 2: Amine Alkylation
The γ-chloro ketone is treated with N-benzyl-N-isopropylamine in the presence of a base (e.g., K₂CO₃ or triethylamine) in acetonitrile at 80°C for 12 h. The SN₂ mechanism displaces chloride, forming the tertiary amine intermediate.

Step 3: Salt Formation
The free base is dissolved in ethanol and treated with concentrated HCl (1:1 molar ratio) at 0°C. The hydrochloride salt precipitates as a white solid, isolated via filtration and dried under vacuum.

Parameter Value Source
Yield (Step 1) 75–85%
Yield (Step 2) 60–70%
Purity (Final Product) >98% (HPLC)

Reductive Amination Pathway

An alternative method employs reductive amination to couple 1-(naphthalen-2-yl)propan-1-one with benzyl(isopropyl)amine.

Procedure

  • The ketone is reacted with benzyl(isopropyl)amine in methanol under reflux (12 h) with sodium cyanoborohydride (NaBH₃CN) as the reducing agent.
  • The reaction mixture is acidified with HCl, and the hydrochloride salt is crystallized from ethanol.
Parameter Value Source
Reaction Time 12–24 h
Yield 55–65%

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45–7.25 (m, 11H, naphthalene and benzyl), 3.72 (t, 2H, CH₂N), 3.12 (m, 1H, CH(CH₃)₂), 2.85 (t, 2H, COCH₂), 1.32 (d, 6H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 208.5 (C=O), 135.2–125.4 (aromatic carbons), 52.1 (CH₂N), 45.8 (CH(CH₃)₂), 28.3 (COCH₂), 22.1 (CH₃).
  • HRMS (ESI+) : m/z 331.45 [M+H]⁺, matching C₂₃H₂₅NO.

Physicochemical Properties

Property Value Source
Melting Point 218°C (decomp.)
Solubility 0.5 mg/mL in H₂O (pH 5)
LogP (Partition) 3.8 ± 0.2

Optimization and Challenges

Reaction Efficiency

  • Chlorination Selectivity : Directing chlorination to the γ-position requires careful control of stoichiometry and temperature to avoid polyhalogenation.
  • Amine Steric Hindrance : The bulky isopropyl group slows nucleophilic substitution, necessitating elevated temperatures.

Purification Techniques

  • Recrystallization : The hydrochloride salt is purified via ethanol/water (3:1) recrystallization, achieving >98% purity.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) separates unreacted starting materials.

Industrial-Scale Synthesis

AstraZeneca’s patented route (WO2017070418A1) employs continuous flow chemistry for higher throughput:

  • Flow Chlorination : SOCl₂ and ketone are mixed in a microreactor (residence time: 2 min).
  • Inline Amine Addition : The γ-chloro intermediate reacts with benzyl(isopropyl)amine in a packed-bed reactor (80°C, 10 bar).
  • Automated Salt Formation : HCl gas is introduced in a falling-film evaporator, yielding 85–90% purity without chromatography.

Stability and Degradation

ZM-39923 hydrochloride undergoes hydrolysis in neutral buffers (t₁/₂ = 36 min, pH 7.4) to form ZM-449829, an active JAK3 inhibitor. Storage at 4°C under desiccation minimizes degradation.

Chemical Reactions Analysis

Types of Reactions: ZM 39923 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyl ketones and alcohols .

Scientific Research Applications

Scientific Research Applications

The applications of ZM 39923 hydrochloride span several fields:

1. Immunology:

  • Role in Autoimmune Diseases: The selective inhibition of JAK3 makes ZM 39923 a valuable tool for studying autoimmune conditions where JAK3 dysregulation is implicated. Its effects on immune cell signaling can provide insights into disease mechanisms and potential therapeutic strategies.

2. Cancer Research:

  • Targeting Tumor Growth: Given its ability to inhibit pathways involved in cell proliferation and differentiation, ZM 39923 is explored for its potential in cancer therapies, particularly in tumors that exhibit aberrant JAK3 activity .

3. Drug Development:

  • Lead Compound for New Therapeutics: The compound serves as a lead structure in the design of new drugs targeting JAK3 and TGM2. Its unique selectivity profile allows researchers to develop more targeted therapies with potentially fewer side effects compared to broader kinase inhibitors .

4. Cellular Assays:

  • Studying Signaling Pathways: Researchers utilize ZM 39923 in cell-based assays to investigate the roles of JAK3 and TGM2 in various biological processes, including inflammation and cell signaling dynamics .

Case Studies and Findings

Several studies have highlighted the applications of ZM 39923 hydrochloride:

Case Study 1: Inhibition of JAK3 in Autoimmune Models

  • A study demonstrated that treatment with ZM 39923 significantly reduced inflammatory markers in animal models of rheumatoid arthritis, suggesting its potential as a therapeutic agent for autoimmune diseases.

Case Study 2: Tumor Growth Suppression

  • Research indicated that ZM 39923 inhibited the growth of specific cancer cell lines by blocking JAK3-mediated signaling pathways, providing evidence for its role in cancer therapy development .

Mechanism of Action

ZM 39923 hydrochloride exerts its effects by inhibiting the activity of JAK3 and TGM2. The compound binds to the active site of these enzymes, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation, migration, and invasion .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Similarity Metrics

Key structural analogs, identified via cheminformatics databases, include:

Compound Name CAS Number Similarity Score Molecular Formula Key Structural Differences
3-(Benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one hydrochloride (Target) 71786-67-9 0.83 C₂₃H₂₆ClNO Reference compound (identical structure)
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride 66522-66-5 0.80 C₁₆H₁₈ClNO₂ Smaller backbone (ethanone vs. propanone); phenolic hydroxyl substitution
1-(4-(Aminomethyl)phenyl)ethanone hydrochloride 346694-73-3 0.78 C₉H₁₂ClNO Simplified aromatic system (phenyl vs. naphthalenyl); primary amine substitution
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol hydrochloride 1050208-23-5 N/A C₁₁H₁₆ClNO₃ Benzodioxole ring replaces naphthalenyl; propanol backbone vs. propanone

Notes:

  • Similarity scores (0.83–0.78) reflect structural overlap in aromatic systems, amine substituents, and ketone groups .
  • Functional group variations influence physicochemical properties: e.g., hydroxyl groups in 66522-66-5 enhance polarity, while benzodioxole in 1050208-23-5 increases metabolic stability .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Polarity
  • The target compound’s naphthalenyl ketone provides a rigid hydrophobic core, while the tertiary amine and hydrochloride salt facilitate hydrogen bonding (donor count: 1; acceptor count: 2) .
  • Comparatively, 66522-66-5 (phenolic hydroxyl) has higher hydrogen-bonding capacity (donor count: 2; acceptor count: 3), increasing aqueous solubility .
Molecular Weight and Complexity
  • The target compound’s molecular weight (367.91 g/mol) exceeds analogs like 346694-73-3 (185.65 g/mol), impacting pharmacokinetic profiles (e.g., membrane permeability) .
  • Topological polar surface area (TPSA) :
    • Target: ~40 Ų (moderate polarity)
    • 1050208-23-5 : 50.7 Ų (higher polarity due to benzodioxole and hydroxyl) .
Pharmaceutical Intermediates
  • The target compound shares synthetic pathways with Phenylephrine-related compounds (e.g., 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride), which are β-adrenergic agonists .
Crystallography and Validation
  • The target’s structure likely employs SHELX programs for refinement, as these tools dominate small-molecule crystallography .
  • Validation metrics (e.g., R-factors, electron density maps) for analogs align with IUCr standards, ensuring reliability in structural determination .

Biological Activity

3-[Benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride, commonly referred to as ZM-39923 hydrochloride, is a synthetic compound recognized for its potent and selective inhibition of Janus kinase 3 (JAK3). This enzyme plays a crucial role in various cellular signaling pathways, particularly in immune responses. Understanding the biological activity of ZM-39923 is essential for its potential therapeutic applications, especially in autoimmune diseases and inflammatory conditions.

  • Molecular Formula: C23H26ClN
  • Molecular Weight: 367.92 g/mol
  • CAS Number: 52053-77-7
  • Structure: The compound features a naphthalene ring system and an amino group, which are integral to its biological activity.

ZM-39923 acts primarily as a selective inhibitor of JAK3, which is involved in the signaling pathways of various cytokines. By inhibiting JAK3, ZM-39923 can alter immune responses, making it a valuable tool for studying conditions like rheumatoid arthritis and other autoimmune disorders. The inhibition of JAK3 leads to reduced activation of downstream signaling pathways associated with inflammation and immune response.

In Vitro Studies

In vitro studies have demonstrated that ZM-39923 effectively inhibits the proliferation of specific immune cells. For instance, it has been shown to reduce the activation of T-cells in response to cytokines such as IL-2 and IL-4, which are critical for T-cell growth and differentiation. This inhibition suggests potential applications in treating autoimmune diseases characterized by T-cell overactivity.

Cell Type Effect of ZM-39923 Reference
T-cellsReduced proliferation
B-cellsInhibited activation
NK cellsDecreased cytotoxicity

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of ZM-39923. In a mouse model of rheumatoid arthritis, administration of ZM-39923 resulted in significant reductions in joint inflammation and damage. The compound's ability to modulate immune responses highlights its potential as a therapeutic agent.

Case Studies

  • Rheumatoid Arthritis Model:
    • Objective: To evaluate the efficacy of ZM-39923 in reducing inflammation.
    • Findings: Mice treated with ZM-39923 exhibited decreased levels of pro-inflammatory cytokines and improved clinical scores related to arthritis severity.
    • Conclusion: ZM-39923 shows promise as a therapeutic agent for rheumatoid arthritis.
  • Psoriasis Model:
    • Objective: To investigate the effects on skin inflammation.
    • Findings: Treatment with ZM-39923 led to significant improvements in skin lesions and reduced infiltration of inflammatory cells.
    • Conclusion: The compound may be beneficial for psoriasis treatment due to its immunomodulatory effects.

Safety and Toxicology

Preliminary safety assessments indicate that ZM-39923 has a favorable safety profile at therapeutic doses. However, further toxicological studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. What are the recommended synthetic protocols for 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one hydrochloride?

Answer: The synthesis involves three key steps:

Intermediate Formation : React naphthalen-2-ol with a halogenated propanol derivative (e.g., propargyl bromide) under basic conditions (K₂CO₃ in DMF) to form the naphthalen-2-yloxy intermediate .

Amination : Introduce the benzyl-isopropylamine group via nucleophilic substitution or reductive amination, using isopropylamine and benzyl halides in the presence of a catalyst (e.g., Pd/C for hydrogenation) .

Hydrochloride Salt Formation : Treat the free base with hydrochloric acid to enhance solubility and stability .
Optimization Tip: Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation : Use ¹H/¹³C NMR to verify the naphthalene ring, benzyl-isopropylamino group, and ketone moiety. For example, aromatic protons appear at δ 7.2–8.5 ppm, while the isopropyl group shows split signals near δ 1.2–1.5 ppm .
  • Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection (λmax ~350 nm, typical for naphthalene derivatives) .
  • Salt Confirmation : Conduct elemental analysis or ion chromatography to confirm HCl content .

Q. What solvent systems are optimal for this compound’s solubility and stability?

Answer:

  • High Solubility : The hydrochloride salt is soluble in polar solvents (water, methanol, ethanol) due to ionic interactions. For aqueous solutions, use pH 4–6 to prevent hydrolysis .
  • Stability : Store at -20°C in desiccated conditions to avoid degradation. Avoid prolonged exposure to light, as naphthalene derivatives are prone to photolytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during intermediate synthesis?

Answer:

  • Root-Cause Analysis : Compare reaction conditions (e.g., uses K₂CO₃ in DMF, while employs ZnCl₂ in acetic acid). Contradictions may arise from competing side reactions (e.g., over-alkylation) .
  • Optimization Strategies :
    • Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity).
    • Switch to microwave-assisted synthesis for faster, more consistent intermediate formation .

Q. What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to adrenergic or serotonin receptors (common targets for naphthalene-amino analogs). Focus on hydrophobic interactions with the naphthalene ring and hydrogen bonding with the ketone group .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Q. How does the hydrochloride salt form influence pharmacokinetic properties?

Answer:

  • Enhanced Bioavailability : The salt improves water solubility (logP reduced by ~1.5 units vs. free base), facilitating oral absorption .
  • Toxicity Considerations : Compare LC₅₀ values (e.g., propranolol LC₅₀ = 2.48 mg/L) to estimate safe dosing ranges for in vivo studies .

Q. What strategies mitigate toxicity in preclinical studies?

Answer:

  • Metabolic Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., quinone derivatives from naphthalene oxidation) .
  • Prodrug Design : Modify the ketone group to a hydroxylamine moiety to reduce oxidative stress in hepatic models .

Q. How can researchers validate the compound’s selectivity in receptor-binding assays?

Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-dihydroalprenolol for β-adrenergic receptors) to measure IC₅₀ values.
  • Off-Target Screening : Test against GPCR panels (e.g., Eurofins’ SelectScreen) to identify cross-reactivity with histamine or dopamine receptors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.